2-氧代-2H-色烯-3-甲硫酰胺

描述

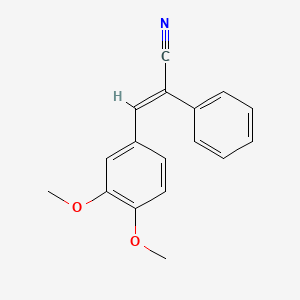

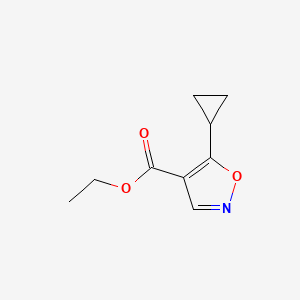

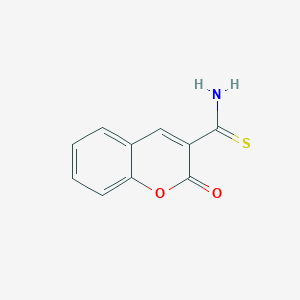

2-oxo-2H-chromene-3-carbothioamide is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-oxo-2H-chromene-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-2H-chromene-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型衍生物的合成

- 2-氧代-2H-色烯-3-甲硫酰胺用于合成含有哌嗪部分的新型双(色烯)和双(色烯并[3,4-C]吡啶)衍生物。这些化合物通过环缩合反应合成,对于构建连接不同核心的新型双(噻唑)很重要 (Mekky 和 Sanad,2019)。

光降解和 DNA 相互作用研究

- 包括 2-氧代-2H-色烯-3-甲硫酰胺衍生物在内的甲硫酰胺钌 (II)配合物因其通过插层机制与小牛胸腺 DNA 相互作用的能力而受到研究。这些相互作用对于理解 DNA 的光降解很重要 (Muthuraj 和 Umadevi,2018)。

在抗菌活性中的作用

- 2-氧代-2H-色烯-3-甲硫酰胺衍生物表现出显着的抗菌活性。已发现这些化合物对大肠杆菌等细菌表现出良好至优异的活性 (Vekariya 等人,2017)。

抗增殖特性

- 2-氧代-2H-色烯-3-甲硫酰胺的衍生物已被评估其对人癌细胞系的抗增殖特性。这项研究对于开发新的癌症疗法至关重要 (Fouda 等人,2021)。

过渡金属配合物的合成

- 2-氧代-2H-色烯-3-甲硫酰胺用于合成过渡金属配合物,这些配合物显示出作为烯烃环丙烷化等反应的催化剂的潜力。这些配合物可用于工业化学过程 (Youssef 等人,2009)。

抗惊厥活性

- 2-氧代-2H-色烯-3-甲硫酰胺的新型 1,3,4-恶二唑衍生物已被合成并评估其体内抗惊厥活性,表明在治疗癫痫发作疾病中具有潜在应用 (Aishwarya T.C 等人,2021)。

衍生物的抗菌作用

- 4-羟基色烯-2-酮的合成衍生物,包括 2-氧代-2H-色烯-3-甲硫酰胺,已显示出高水平的抗菌活性,可能导致新的抗菌剂 (Behrami 和 Dobroshi,2019)。

作用机制

Mode of Action

It has been suggested that the compound may undergo intramolecular reactions under certain conditions . More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

It’s known that the compound can undergo intramolecular reactions , which could potentially influence various biochemical pathways

生化分析

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-oxo-2H-chromene-3-carbothioamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

2-oxochromene-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHJYDSWYAVKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354481 | |

| Record name | 2-oxo-2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69015-65-2 | |

| Record name | 2-oxo-2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。